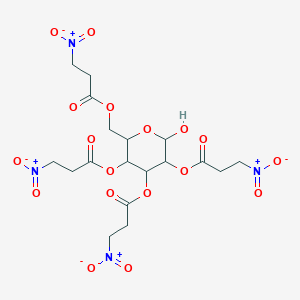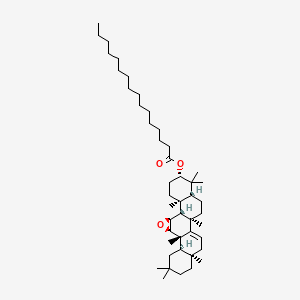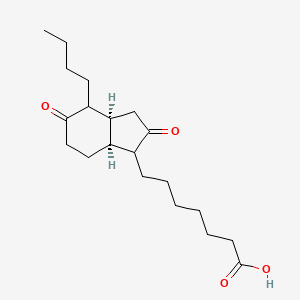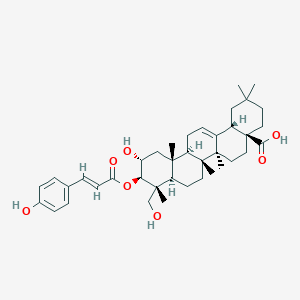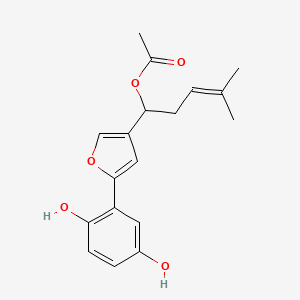
JWH 398 N-(5-hydroxypentyl) metabolite-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 398 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 398 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 398 is a synthetic cannabinoid (CB) that activates both CB1 and CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. JWH 398 N-(5-hydroxypentyl) metabolite is a potential metabolite of JWH 398. Metabolism of structurally similar compounds leads to monohydroxylation of the N-alkyl chain, detectable in urine.
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : A study by Emerson et al. (2013) developed an extraction procedure and GC-MS method for detecting 'K2' metabolites, including JWH-018 metabolites in urine. This includes the synthesis of a metabolite (5-hydroxypentyl JWH-018), highlighting the utility of JWH metabolites in forensic science (Emerson et al., 2013).
Comparison of Metabolic Profiles : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites. This study demonstrates the similarity in metabolic profiles of different synthetic cannabinoids in both rats and humans (Jang et al., 2014).
Toxicological Impact Study : Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, providing insights into the potential toxic effects of synthetic cannabinoid metabolites (Couceiro et al., 2016).
Metabolite as a Neutral Antagonist : A study by Seely et al. (2012) found that a major metabolite of JWH-018, namely JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, possesses antagonistic activity at cannabinoid type 1 receptors (CB1Rs). This highlights the functional significance of such metabolites (Seely et al., 2012).
Pharmacokinetic Properties : The pharmacokinetic properties of JWH-018 and its metabolites were studied by Toennes et al. (2017), providing valuable information on how these substances are processed in the body (Toennes et al., 2017).
Analytical Methods for Detection
Quantitative Measurement in Human Urine : Moran et al. (2011) validated an LC-MS/MS method for measuring concentrations of JWH-018, JWH-073, and their metabolites in urine, which is crucial for clinical and forensic investigations (Moran et al., 2011).
Sewage Analysis for Drug Use Estimation : Reid et al. (2014) used ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) to detect biomarkers of synthetic cannabinoids in sewage, including metabolites of JWH-018. This innovative approach aids in estimating community drug use (Reid et al., 2014).
Eigenschaften
Molekularformel |
C24H17ClD5NO2 |
|---|---|
Molekulargewicht |
396.9 |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2/i4D,5D,10D,11D,16D |
InChI-Schlüssel |
CYMQEAJNLISWKK-CGSQFYLRSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCCCO)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonyme |
(4-chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
